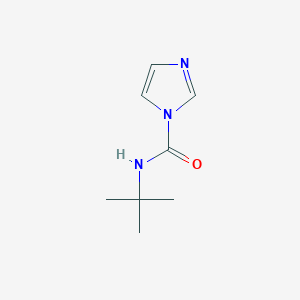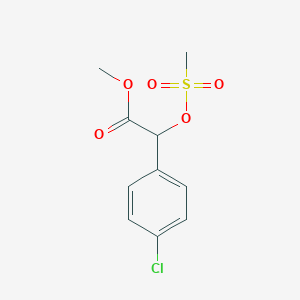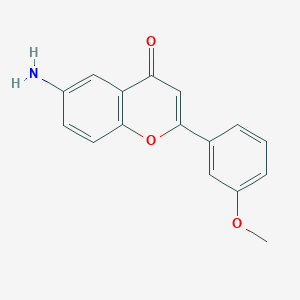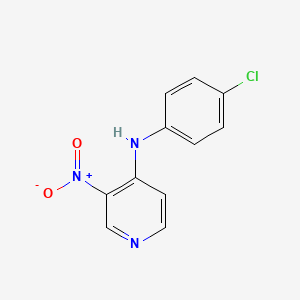
3-isopropyl-6-methoxyquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a crucial structural unit in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction can be catalyzed by acids or bases, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Green chemistry principles are often applied to minimize environmental impact and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as those regulating cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: Similar in structure but with different pharmacological properties.
Cinnoline: Another nitrogen-containing heterocycle with distinct biological activities.
Phthalazine: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propan-2-yl groups contribute to its unique reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11-12(15)14-9-5-4-8(16-3)6-10(9)13-11/h4-7H,1-3H3,(H,14,15) |
Clé InChI |
FBXXRQRPDYYSGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=CC(=C2)OC)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


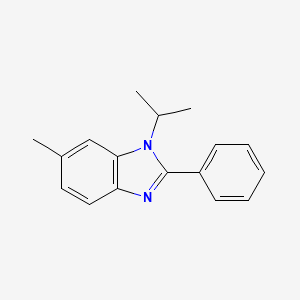
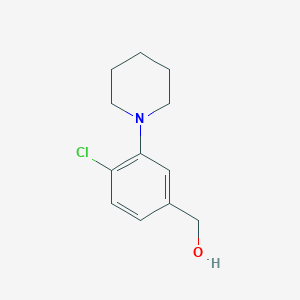


![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)

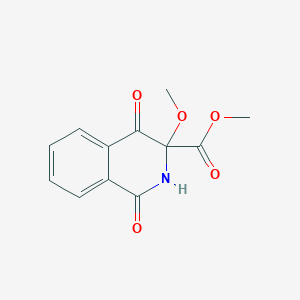
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)

